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molecular formula C8H9ClO3S B093703 2-Chloroethyl Benzenesulfonate CAS No. 16670-48-7

2-Chloroethyl Benzenesulfonate

Cat. No. B093703
M. Wt: 220.67 g/mol
InChI Key: CIIGWOXXOUVEAD-UHFFFAOYSA-N
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Patent
US04959366

Procedure details

A mixture of methyl 4-hydroxybenzoate (15.2 g, 0.1 M), 2-(benzenesulphonyloxy)ethyl chloride (28.65 g, 0.12 M) and potassium carbonate (19.15 g, 0.1 M) in 4-methylpentan-2-one (170 ml) was stirred at reflux for 24 hours. After cooling, distilled water (170 ml) was added and the organic phase separated off. Evaporation to dryness gave a yellow solid which was crystallised from ethanol to give the title compound, yield (13.3 g), m.p. 56°-58°.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
28.65 g
Type
reactant
Reaction Step One
Quantity
19.15 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.C1(S(O[CH2:22][CH2:23][Cl:24])(=O)=O)C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)CC(=O)C>[Cl:24][CH2:23][CH2:22][O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Name
Quantity
28.65 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)OCCCl
Name
Quantity
19.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
170 mL
Type
solvent
Smiles
CC(CC(C)=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
distilled water (170 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the organic phase separated off
CUSTOM
Type
CUSTOM
Details
Evaporation to dryness
CUSTOM
Type
CUSTOM
Details
gave a yellow solid which
CUSTOM
Type
CUSTOM
Details
was crystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClCCOC1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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